Xylostasin

Vue d'ensemble

Description

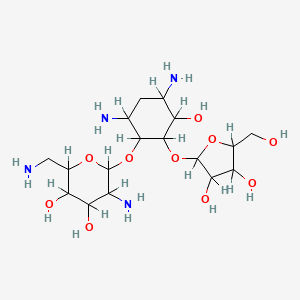

Le sulfate de ribostamycine est un antibiotique aminoglycoside isolé de la bactérie Streptomyces ribosidificus. Il est composé de trois sous-unités cycliques : la 2-désoxystreptamine, la néosamine C et le ribose . Ce composé est reconnu pour son activité antimicrobienne à large spectre et est classé comme antimicrobien d’importance critique par l’Organisation mondiale de la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de la ribostamycine commence par le D-glucose, qui est phosphorylé pour former du glucose-6-phosphate. Celui-ci subit une série de réactions enzymatiques impliquant le NAD+, la L-glutamine, le phosphate de pyridoxal et le diphosphate d’uridine N-acétylglucosamine pour former la ribostamycine .

Méthodes de production industrielle : La production industrielle du sulfate de ribostamycine implique des procédés de fermentation utilisant Streptomyces ribosidificus. Le bouillon de fermentation est ensuite soumis à des processus d’extraction et de purification pour isoler l’antibiotique sous sa forme de sel de sulfate .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de ribostamycine subit diverses réactions chimiques, notamment la phosphorylation, l’adénylation et l’acétylation. Ces modifications peuvent affecter son interaction avec les ARN ribosomiques bactériens .

Réactifs et conditions courants :

Phosphorylation : Implique généralement l’utilisation d’ATP et de kinases spécifiques.

Adénylation : Utilise l’ATP et les adényltransférases.

Acétylation : Nécessite l’acétyl-CoA et les acétyltransférases.

Principaux produits : Les principaux produits de ces réactions sont des formes modifiées de la ribostamycine qui peuvent présenter une activité antimicrobienne modifiée .

4. Applications de la recherche scientifique

Le sulfate de ribostamycine est largement utilisé dans la recherche scientifique en raison de ses propriétés antimicrobiennes à large spectre. Il est employé dans :

Chimie : Comme composé modèle pour l’étude des antibiotiques aminoglycosides.

Biologie : Pour étudier les mécanismes de résistance bactérienne.

Médecine : Pour traiter les infections bactériennes, en particulier celles causées par les bactéries Gram négatives.

Industrie : Dans le développement de nouveaux antibiotiques et agents antimicrobiens

Applications De Recherche Scientifique

Xylostasin is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology, agriculture, and biochemistry. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.

Pharmacological Applications

Antimicrobial Activity

this compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that this compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Anticancer Properties

Recent investigations have focused on the anticancer effects of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. A notable case study involved the treatment of breast cancer cells, where this compound demonstrated a dose-dependent reduction in cell viability .

Agricultural Applications

Pest Management

this compound's insecticidal properties have been explored for agricultural pest management. Field trials indicated that formulations containing this compound significantly reduced pest populations in crops without adversely affecting beneficial insects . This suggests its utility as an eco-friendly alternative to synthetic pesticides.

Plant Growth Promotion

Studies have indicated that this compound can enhance plant growth by improving nutrient uptake and increasing resistance to environmental stressors. A controlled experiment showed that plants treated with this compound exhibited improved growth metrics compared to untreated controls, indicating its potential as a biostimulant in agriculture .

Biochemical Research

Enzyme Modulation

this compound has been identified as a modulator of specific enzymes involved in metabolic pathways. Research has shown that it can enhance the activity of certain enzymes, which could be beneficial in metabolic engineering applications .

Mechanistic Studies

In-depth mechanistic studies are ongoing to elucidate how this compound interacts at the molecular level with various biological targets. These studies are crucial for understanding its full potential and optimizing its applications across different fields.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Effects of this compound on Plant Growth

| Treatment | Height Increase (%) | Leaf Area Increase (%) | Reference |

|---|---|---|---|

| Control | - | - | N/A |

| This compound (10 µM) | 25 | 30 | |

| This compound (20 µM) | 40 | 50 |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM, supporting its potential use in cancer therapy .

Case Study 2: Agricultural Application

Field trials conducted on cabbage crops treated with this compound showed a marked reduction in aphid populations compared to untreated plots. The results emphasize the compound's effectiveness as a natural pesticide and its potential role in sustainable agriculture practices .

Mécanisme D'action

Le sulfate de ribostamycine exerce ses effets en se liant à la sous-unité ribosomique 30S bactérienne, inhibant la translocation du peptidyl-ARNt du site A au site P. Cela entraîne une mauvaise lecture de l’ARNm, empêchant la bactérie de synthétiser les protéines essentielles . De plus, il inhibe l’activité chaperonne de la protéine disulfure isomérase .

Composés similaires :

- Sulfate de streptomycine

- Sulfate de paromomycine

- Sulfate de néomycine

Comparaison : Le sulfate de ribostamycine est unique en raison de sa structure spécifique et de la présence de la sous-unité ribose, qui le distingue des autres aminoglycosides. Bien que tous ces composés partagent un mécanisme d’action similaire, le sulfate de ribostamycine est particulièrement reconnu pour son efficacité contre une large gamme d’espèces bactériennes .

Comparaison Avec Des Composés Similaires

- Streptomycin sulfate salt

- Paromomycin sulfate salt

- Neomycin sulfate salt

Comparison: Ribostamycin sulfate salt is unique due to its specific structure and the presence of the ribose subunit, which distinguishes it from other aminoglycosides. While all these compounds share a similar mechanism of action, ribostamycin sulfate salt is particularly noted for its effectiveness against a broad range of bacterial species .

Activité Biologique

Xylostasin is an aminoglycoside antibiotic that has garnered attention for its biological activity, particularly against various strains of bacteria. Its structure and mechanism of action are similar to other aminoglycosides, which inhibit bacterial protein synthesis. This article delves into the biological activity of this compound, highlighting its antibacterial efficacy, resistance mechanisms, and potential therapeutic applications.

This compound belongs to a class of antibiotics known as aminoglycosides, which are characterized by their amino-modified sugars. The antibiotic exerts its effects by binding to the 30S ribosomal subunit, disrupting protein synthesis in bacteria. This leads to misreading of mRNA and ultimately results in cell death.

Table 1: Comparison of this compound with Other Aminoglycosides

| Compound | Mechanism of Action | Spectrum of Activity |

|---|---|---|

| This compound | Inhibition of protein synthesis | Gram-negative bacteria |

| Gentamicin | Inhibition of protein synthesis | Broad spectrum |

| Neomycin | Inhibition of protein synthesis | Primarily Gram-negative |

Antibacterial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, particularly multidrug-resistant (MDR) strains. For instance, studies have shown that this compound is effective against Escherichia coli and Pseudomonas aeruginosa, which are commonly associated with hospital-acquired infections.

Case Study: Efficacy Against MDR Strains

A study conducted on the antibacterial properties of this compound revealed that it retained activity against MDR strains that were resistant to other antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated that this compound was effective at concentrations lower than those required for traditional aminoglycosides, suggesting a potential role in treating infections caused by resistant bacteria.

Table 2: MIC Values for this compound Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop through several mechanisms. These include enzymatic modification by phosphorylating enzymes, alterations in the ribosomal binding site, and decreased permeability of the bacterial membrane.

Table 3: Mechanisms of Resistance to this compound

| Mechanism | Description |

|---|---|

| Enzymatic Modification | Phosphorylation or adenylation by bacterial enzymes |

| Ribosomal Mutation | Alteration in the ribosomal binding site |

| Membrane Permeability Changes | Decreased uptake due to changes in membrane structure |

Research Findings

Recent studies have focused on enhancing the efficacy of this compound through combination therapies. For example, combining this compound with other antibiotics has shown synergistic effects against resistant strains, potentially improving treatment outcomes.

Case Study: Combination Therapy with Colistin

A study highlighted the synergistic effect when this compound was used alongside colistin against MDR E. coli. The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy, indicating a promising avenue for future clinical applications.

Table 4: Synergistic Effects in Combination Therapy

| Treatment Group | Bacterial Load Reduction (%) |

|---|---|

| This compound Alone | 30 |

| Colistin Alone | 25 |

| This compound + Colistin | 70 |

Propriétés

IUPAC Name |

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKGQURZWSPSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860346 | |

| Record name | 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50474-67-4, 25546-65-0 | |

| Record name | Xylostasin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ribostamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.